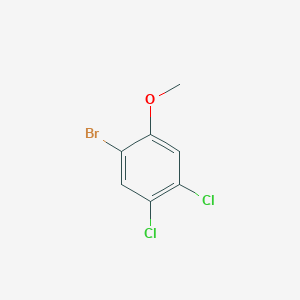

1-Bromo-4,5-dichloro-2-methoxybenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4,5-dichloro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZHVGNFWIYKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electronic properties of 1-Bromo-4,5-dichloro-2-methoxybenzene for material science

An In-depth Technical Guide to the Electronic Properties of 1-Bromo-4,5-dichloro-2-methoxybenzene for Material Science Applications

Abstract

1-Bromo-4,5-dichloro-2-methoxybenzene is a halogenated anisole derivative whose electronic landscape is shaped by the competing inductive and mesomeric effects of its substituents. This technical guide provides a comprehensive analysis of its electronic properties from a material science perspective. We delve into a proposed synthetic route and standard characterization methodologies. Recognizing the scarcity of direct experimental data, this guide emphasizes a robust computational framework using Density Functional Theory (DFT) to predict key electronic parameters such as Frontier Molecular Orbitals (HOMO-LUMO), ionization potential, and electron affinity. Furthermore, we outline detailed, field-proven experimental protocols for Cyclic Voltammetry, UV-Visible Spectroscopy, and Dielectric Spectroscopy to validate these theoretical predictions. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen atoms suggests potential applications as a building block for organic semiconductors or as a component in dielectric materials. This document is intended for researchers and scientists in materials chemistry and drug development, providing the theoretical foundation and practical methodologies required to explore the potential of this molecule.

Introduction to 1-Bromo-4,5-dichloro-2-methoxybenzene

The field of organic electronics continually seeks novel molecular structures that offer tunable electronic properties for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and field-effect transistors (OFETs). Substituted aromatic compounds are foundational to this endeavor. 1-Bromo-4,5-dichloro-2-methoxybenzene, a poly-substituted benzene ring, presents a unique electronic profile governed by the intricate balance of its functional groups.

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring, which provides a rigid, planar scaffold for π-electron delocalization. The electronic nature of this core is then modulated by four substituents.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-chloro-2-methoxybenzene | [1] |

| CAS Number | 174913-09-8 | |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)Br | [1] |

| InChIKey | CQGYLDZGJLVLMK-UHFFFAOYSA-N | [1] |

| Physical Form | Solid or liquid |

The Critical Role of Substituent Effects

The electronic properties of 1-Bromo-4,5-dichloro-2-methoxybenzene are not merely the sum of its parts but a result of the complex interplay between its substituents:

-

Methoxy Group (-OCH₃): As an oxygen-containing group, the methoxy substituent is electronegative and thus exhibits an electron-withdrawing inductive effect (-I). However, its primary influence on the aromatic π-system is its powerful electron-donating mesomeric effect (+M) due to the lone pairs on the oxygen atom.[2] This +M effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic than benzene.[2]

-

Halogen Atoms (-Cl, -Br): Chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. While they possess a weak electron-donating mesomeric effect (+M), the inductive effect dominates. This combination of effects leads to a net deactivation of the ring but still directs incoming electrophiles to the ortho and para positions.

The specific arrangement of these groups—with the strong +M methoxy group and the -I halogens—creates a polarized molecule with distinct regions of electron density, which is fundamental to its potential use in electronic materials.

Synthesis and Characterization

A plausible and efficient synthesis is crucial for the exploration of any new material. The following section outlines a proposed synthetic pathway and the necessary characterization techniques.

Proposed Synthetic Pathway

A logical approach to synthesizing 1-Bromo-4,5-dichloro-2-methoxybenzene involves the electrophilic halogenation of a suitable precursor. A potential two-step route starting from 2,5-dichloroanisole is proposed, leveraging the ortho, para-directing nature of the methoxy group.

Caption: Proposed synthetic workflow for 1-Bromo-4,5-dichloro-2-methoxybenzene.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[3]

Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. It is a milder and more selective source of electrophilic bromine compared to Br₂, reducing the risk of over-bromination, which is a concern for the highly activated anisole ring.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,5-dichloroanisole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-8 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, filter the mixture to remove the succinimide by-product. Wash the filtrate sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the molecular structure. The ¹H NMR will show characteristic shifts for the methoxy protons and the remaining aromatic protons, with coupling patterns confirming the substitution pattern. ¹³C NMR will verify the number of unique carbon environments.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and isotopic distribution pattern, which will be characteristic due to the presence of both bromine and chlorine atoms.

-

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular packing in the solid state.[4][5][6]

Theoretical Electronic Properties: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules before committing to extensive experimental work.[7] It provides invaluable insights into the frontier molecular orbitals (FMOs) that govern the electronic behavior of materials.

The Significance of Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties.[8]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor (lower ionization potential).

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor (higher electron affinity).

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally implies that the molecule is more easily excitable, more polarizable, and often exhibits higher chemical reactivity.[9] In material science, this gap is analogous to the electronic band gap of a semiconductor.

Protocol for Density Functional Theory (DFT) Calculations

Caption: A standard workflow for calculating molecular electronic properties using DFT.

-

Structure Input: Construct the 3D model of 1-Bromo-4,5-dichloro-2-methoxybenzene using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Causality: This step is critical because electronic properties are highly dependent on the molecular geometry. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[7]

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry.

-

Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties. From this output, extract the energies of the HOMO and LUMO.[10]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Experimental Determination of Electronic Properties

While DFT provides excellent predictions, experimental validation is the cornerstone of scientific integrity. The following protocols outline key experiments to measure the electronic properties of 1-Bromo-4,5-dichloro-2-methoxybenzene.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.

-

Preparation: Prepare a ~1 mM solution of the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This is a critical self-validating step, as the Fc/Fc⁺ potential (typically ~0.64 V vs. NHE) serves as an internal standard.

-

Measurement: Record the cyclic voltammogram of the sample solution, sweeping the potential to capture the first oxidation and reduction events.

-

Calculation:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Causality: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This allows for the conversion of electrochemical potentials to absolute energy levels comparable to DFT results.

-

UV-Visible Spectroscopy for Optical Band Gap

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing the optical band gap.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

-

Measurement: Record the absorption spectrum over a range of ~200-800 nm.

-

Analysis: Identify the absorption onset (λ_onset), which is the wavelength at which the absorption begins to rise from the baseline.

-

Calculation: The optical gap is calculated using the Planck-Einstein relation:

-

E_gap (optical) (eV) = 1240 / λ_onset (nm)

-

Causality: This gap corresponds to the energy required to promote an electron from the HOMO to the LUMO upon photon absorption.

-

Dielectric Spectroscopy

This technique measures the dielectric properties of a material as a function of frequency, which is crucial for applications in capacitors or as gate insulators in transistors.

-

Sample Preparation: Fabricate a parallel plate capacitor structure by sandwiching a thin film of the material (or a pellet of pressed powder) between two conductive electrodes.

-

Measurement: Connect the capacitor to an impedance analyzer and sweep the frequency (e.g., 1 kHz to 1 MHz).

-

Data Extraction: The analyzer measures capacitance (C) and dissipation factor (D).

-

Calculation:

-

Dielectric Constant (ε'): ε' = (C * d) / (ε₀ * A), where d is the film thickness, A is the electrode area, and ε₀ is the vacuum permittivity.

-

Dielectric Loss (ε''): ε'' = ε' * D

-

Causality: The presence of polar bonds (C-Cl, C-Br, C-O) is expected to result in a significant dielectric constant. For comparison, the dielectric constant of o-dichlorobenzene is approximately 9.93.

-

Potential Material Science Applications

The unique electronic structure of 1-Bromo-4,5-dichloro-2-methoxybenzene makes it a candidate for several material science applications:

-

Building Block for Organic Semiconductors: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing this molecule to be incorporated into larger, conjugated polymer backbones or oligomers. The electron-rich nature imparted by the methoxy group could be beneficial for hole-transport materials.

-

High-k Dielectric Materials: The significant polarity arising from the C-Cl, C-Br, and C-O bonds could lead to a high dielectric constant. Such materials are essential for miniaturizing electronic components like capacitors and for improving the performance of organic transistors by enabling low-voltage operation.

-

Intermediates for Functional Materials: This molecule can serve as a precursor for synthesizing more complex structures, such as functional dyes or ligands for metal-organic frameworks (MOFs), where the electronic properties can be further tuned.

Conclusion and Future Outlook

1-Bromo-4,5-dichloro-2-methoxybenzene is a molecule with a rich, yet underexplored, electronic character. The confluence of a strong electron-donating group and multiple electron-withdrawing halogens creates a polarized π-system that is ripe for investigation. This guide has established a comprehensive framework for its study, from a proposed synthesis to a dual theoretical and experimental approach for characterizing its core electronic properties. The predicted properties suggest its potential as a versatile component in the material scientist's toolkit. Future work should focus on executing the proposed synthesis and experimental characterizations to validate the computational models. Subsequent research could involve integrating this molecule into polymeric systems to assess its performance in functional electronic devices.

References

-

Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. [Link]

-

ResearchGate. (n.d.). Dielectric constant of 1,2-dichlorobenzene. Retrieved February 24, 2026, from [Link]

-

Scilit. (n.d.). The Variation of Dielectric Constant with Frequency. Retrieved February 24, 2026, from [Link]

-

Gaylord Chemical. (n.d.). o-Dichlorobenzene Solvent Properties. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a chemical synthesis paper. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2000). Determination of the Dielectric Constant of Nanoparticles. 1. Dielectric Measurements of Buckminsterfullerene Solutions. The Journal of Physical Chemistry B. [Link]

-

Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]

-

ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved February 24, 2026, from [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2021). Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Anisole. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). 1-Bromo-2-chloro-4,5-dimethoxybenzene. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxybenzene. Retrieved February 24, 2026, from [Link]

-

YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. Retrieved February 24, 2026, from [Link]

-

Nature. (2021). Evolution of the electronic structure in open-shell donor-acceptor organic semiconductors. Retrieved February 24, 2026, from [Link]

-

IRJEdT. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved February 24, 2026, from [Link]

Sources

- 1. 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anisole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. irjweb.com [irjweb.com]

- 9. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

A Guide to the Structural Elucidation of Halogenated Aromatic Compounds: A Case Study in Crystal Structure Analysis

This technical guide provides an in-depth exploration of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of small organic molecules. While the primary focus is on the analytical workflow for determining the crystal structure of halogenated methoxybenzene derivatives, this document will use the published structure of a closely related compound, 1-Bromo-4-chloro-2,5-dimethoxybenzene, as a practical case study to illustrate the core concepts and experimental procedures. This approach is necessitated by the current absence of a publicly available crystal structure for 1-Bromo-4,5-dichloro-2-methoxybenzene in crystallographic databases.

The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who have an interest in the precise determination of molecular structures. A foundational understanding of basic chemical principles is assumed.

The Imperative of Structural Analysis in Scientific Research

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. In fields such as materials science and drug discovery, an accurate molecular structure is paramount for understanding reactivity, predicting biological activity, and designing novel compounds with desired functionalities. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the atomic arrangement in a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][2][3]

A Hypothetical Pathway to Structure Determination: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Halogenated Methoxybenzenes

The synthesis of halogenated methoxybenzene derivatives often involves electrophilic aromatic substitution reactions. For instance, the synthesis of 1-Bromo-4-chloro-2,5-dimethoxybenzene has been achieved through the chlorination of 1-bromo-2,5-dimethoxybenzene using a combination of hydrochloric acid and hydrogen peroxide as the chlorinating agent.[4] A similar strategy could be envisioned for the synthesis of 1-Bromo-4,5-dichloro-2-methoxybenzene, potentially starting from a suitable brominated and methoxylated precursor, followed by a selective dichlorination step.

The Art and Science of Crystallization

Obtaining crystals suitable for SC-XRD is often the most challenging step in the process. The ideal crystal for diffraction is a single, well-ordered crystal with dimensions typically in the range of 0.1 to 0.5 mm in all directions.[3] A common and effective method for growing crystals of small organic molecules is the slow evaporation of a saturated solution. For 1-Bromo-4-chloro-2,5-dimethoxybenzene, single crystals were successfully grown by the slow evaporation of a saturated solution in chloroform.[4]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Dissolution: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethanol, ethyl acetate) to near saturation at room temperature. The choice of solvent is critical and often determined empirically.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and hinder the growth of a single crystal.

-

Evaporation: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over a period of several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or fine-tipped tweezers and allow them to dry.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

SC-XRD is a powerful analytical technique that utilizes the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine the three-dimensional structure of a molecule.[1][5]

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. Modern diffractometers, such as the Nonius KappaCCD, are equipped with sensitive detectors that measure the positions and intensities of these diffracted beams.[6][7] For the analysis of 1-Bromo-4-chloro-2,5-dimethoxybenzene, data was collected at a low temperature (90 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6][7]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The unit cell is the basic repeating unit of a crystal lattice. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor (R1) and the weighted R-factor (wR2).

Workflow for Single-Crystal X-ray Diffraction Analysis

Sources

- 1. rigaku.com [rigaku.com]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 4. journals.iucr.org [journals.iucr.org]

- 5. excillum.com [excillum.com]

- 6. 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Scientist's Guide to Optimizing the Buchwald-Hartwig Amination of 1-Bromo-4,5-dichloro-2-methoxybenzene

Introduction: Navigating the Challenges of a Demanding C-N Coupling

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[4][5]

This guide focuses on a particularly challenging substrate: 1-Bromo-4,5-dichloro-2-methoxybenzene . Its structure, featuring an electron-donating methoxy group and two sterically demanding chlorine substituents, presents a classic optimization puzzle for chemists. The electronic properties can impede the initial oxidative addition step, while steric hindrance can obstruct key bond-forming events in the catalytic cycle.[6][7][8]

Here, we move beyond a simple recitation of steps. We will dissect the causality behind each experimental choice, providing a framework for rational optimization. This document is designed to be a self-validating system, grounding every recommendation in mechanistic principles and field-proven experience to empower researchers to achieve high-yield, reproducible results.

The Engine of the Reaction: A Mechanistic Overview

A foundational understanding of the catalytic cycle is paramount for effective troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages, each influenced by the choice of ligand, base, and solvent.[1][2][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step and is particularly sensitive to the electronic nature of the aryl halide.[2][9]

-

Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[1][10][11]

-

Reductive Elimination: The final, bond-forming step where the C-N bond is created, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Core Principles for Optimization: A Rational Approach

Success with a substrate like 1-Bromo-4,5-dichloro-2-methoxybenzene hinges on a rational selection of reagents that synergistically address its inherent electronic and steric challenges.

Ligand Selection: The Key to Unlocking Reactivity

For electron-rich and sterically hindered aryl halides, the choice of phosphine ligand is the single most critical parameter. Early catalyst systems are often ineffective.[1] The solution lies in using bulky, electron-rich biaryl monophosphine ligands .[2][12][13][14]

-

Why they work: These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species.[1] Their steric bulk accelerates the final reductive elimination step, which is often slow for electron-rich substrates, thereby outcompeting side reactions like beta-hydride elimination.[1] The electron-donating nature of the ligand facilitates the initial, often difficult, oxidative addition step.[13]

-

Recommended Ligands:

-

Expert Insight: Begin screening with XPhos or RuPhos. Their proven track record with challenging substrates makes them high-probability candidates for success.

Base Selection: The Proton Arbiter

The base's primary role is to deprotonate the amine-palladium complex to form the crucial amido intermediate.[10][11] Its strength, steric profile, and solubility are all critical factors.

-

Why it matters: An insufficiently strong base will fail to generate the amido complex, stalling the catalytic cycle. Conversely, an overly reactive base can lead to side reactions or degradation of sensitive functional groups (though none are present on our specific substrate).

-

Recommended Bases:

-

Sodium tert-butoxide (NaOtBu): This is the workhorse base for Buchwald-Hartwig aminations. Its high basicity and steric bulk make it highly effective.[15]

-

Lithium bis(trimethylsilyl)amide (LHMDS): An excellent choice for its high basicity and good solubility in organic solvents. It can sometimes offer milder conditions.[16]

-

Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃): These are viable alternatives, with carbonates being significantly milder and useful if base-sensitive groups are present elsewhere in the molecule.[15][16] For this substrate, a strong base is recommended to drive the reaction.

-

-

Expert Insight: Use Sodium tert-butoxide as the default base. Its reliability is well-documented. Ensure it is fresh and handled under inert conditions, as its efficacy is compromised by moisture.

Palladium Source: Generating the Active Catalyst

While many palladium sources can be used, air-stable palladium(II) precatalysts that are easily reduced in situ to the active palladium(0) species are preferred for convenience and reproducibility.[13][15]

-

Recommended Sources:

-

Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are common, effective, and economical choices that are combined with the phosphine ligand in situ.

-

Preformed Palladacycles (e.g., XPhos Pd G3/G4): These are highly recommended. They are air- and moisture-stable crystalline solids that provide a 1:1 ratio of palladium to ligand. They generate the active Pd(0) species cleanly and reproducibly upon heating, leading to more consistent results, especially on a larger scale.[17]

-

Solvent Selection: The Reaction Medium

The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst. Aprotic, non-polar, or weakly polar solvents are standard.[18]

-

Recommended Solvents:

-

Toluene: An excellent, high-boiling, non-coordinating solvent.

-

1,4-Dioxane: Another common choice, slightly more polar than toluene.[19]

-

tert-Amyl alcohol: Can be beneficial in certain cases, particularly with weaker bases.

-

-

Expert Insight: Toluene is often the best choice due to its high boiling point, allowing for a sufficient thermal window to drive sluggish reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[20]

Data-Driven Optimization Strategy

The following table presents a hypothetical but mechanistically sound optimization strategy for the coupling of 1-Bromo-4,5-dichloro-2-methoxybenzene with morpholine. This serves as a template for a logical experimental design.

| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Comments |

| 1 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 110 | 85 | Good starting point. High yield expected. |

| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | NaOtBu (1.5) | Toluene | 110 | 78 | SPhos is also effective, potentially slightly lower yield. |

| 3 | Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu (1.5) | Toluene | 110 | 92 | RuPhos can be superior for sterically hindered systems. |

| 4 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 110 | 95 | Precatalyst often gives higher reproducibility and yield. |

| 5 | XPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 110 | 90 | LHMDS is a strong alternative to NaOtBu. |

| 6 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | 1,4-Dioxane | 100 | 88 | Dioxane is a viable solvent, reaction at a slightly lower temp. |

| 7 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Toluene | 110 | <10 | Weaker base is ineffective for this challenging coupling. |

Detailed Experimental Protocols

Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst and base are sensitive to air and moisture. Use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 1-Bromo-4,5-dichloro-2-methoxybenzene (1.0 equiv.) with a generic amine (1.2 equiv.).

Materials:

-

1-Bromo-4,5-dichloro-2-methoxybenzene

-

Amine (e.g., Morpholine)

-

XPhos Pd G3 precatalyst (or Pd₂(dba)₃ + XPhos ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed Toluene

-

Oven-dried glassware

-

Nitrogen or Argon source (Schlenk line or glovebox)

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

-

Preparation (Glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

-

Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

-

Reagent Addition: Add 1-Bromo-4,5-dichloro-2-methoxybenzene (1.0 mmol, 1.0 equiv.).

-

Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).

-

Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated aluminum block at 110 °C.

-

Stirring: Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically become dark and heterogeneous.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.[20]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.

Caption: A decision tree for troubleshooting common amination issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Ligand not suitable for the substrate. | 1. Ensure strictly inert conditions and use anhydrous solvents. Use a fresh bottle of base.[20]2. Switch to a stronger base like NaOtBu or LHMDS.3. Screen a bulkier, more electron-rich ligand (e.g., RuPhos).[21] |

| Formation of Palladium Black | Catalyst decomposition. This can be caused by excessive temperature or impurities. | Lower the reaction temperature to 90-100 °C and increase reaction time.[20] Ensure all reagents and solvents are high purity. Use a more robust palladacycle precatalyst. |

| Hydrodehalogenation | The aryl bromide is reduced to an arene (Ar-H). This occurs when reductive elimination is slow relative to competing pathways. | This is a classic issue with electron-rich substrates. Use a more sterically hindered ligand (e.g., RuPhos) to accelerate reductive elimination.[1] Ensure the system is rigorously dry. |

| Reaction Stalls | The reaction starts but does not go to completion. This can be due to catalyst deactivation over time or poor solubility. | Ensure vigorous stirring.[21] A switch in solvent (e.g., from Toluene to Dioxane) might improve solubility. A slightly higher catalyst loading (e.g., 3 mol%) could be beneficial. |

Conclusion

The Buchwald-Hartwig amination of 1-Bromo-4,5-dichloro-2-methoxybenzene is a challenging yet achievable transformation. Success is not a matter of chance, but of rational design. By understanding the mechanistic underpinnings of the reaction and deliberately selecting a catalyst system—particularly a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base—to counteract the substrate's specific electronic and steric properties, researchers can reliably access valuable arylamine products. This guide provides the strategic framework and practical protocols to navigate these challenges, transforming a difficult reaction into a routine synthetic operation.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. Organic Chemistry Resources Worldwide. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Lindhardt, A. T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

-

Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Diao, T. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

-

General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. Figshare. [Link]

-

Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]

-

Lu, C.-J., et al. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemical Society Reviews. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. Wiley Online Library. [Link]

-

Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

-

Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

-

Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. [Link]

-

Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

-

Buchwald-Hartwig Chemistry. Macmillan Group Meeting. [Link]

-

Kar, A., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. figshare.com [figshare.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Demethylation of 1-Bromo-4,5-dichloro-2-methoxybenzene

Introduction: Strategic Considerations for the Demethylation of a Polyhalogenated Aryl Methyl Ether

The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, crucial for unmasking a phenolic hydroxyl group which can be a key functional handle for further molecular elaboration in drug development and materials science. The target molecule, 1-Bromo-4,5-dichloro-2-methoxybenzene, presents a unique challenge due to its electron-deficient aromatic system, substituted with three halogen atoms. This electronic profile significantly influences the reactivity of the methoxy group and dictates the choice of demethylating agent and reaction conditions.

This guide provides a comprehensive overview of established procedures for the demethylation of 1-Bromo-4,5-dichloro-2-methoxybenzene to its corresponding phenol, 1-Bromo-4,5-dichloro-2-phenol. We will delve into the mechanistic underpinnings of the most effective reagents, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated, empowering researchers to not only execute these procedures but also to troubleshoot and adapt them as needed.

Choosing Your Demethylation Strategy: A Comparative Overview

The selection of a demethylation reagent is a critical decision that balances reactivity, selectivity, and practical considerations such as safety and ease of handling. For an electron-deficient substrate like 1-Bromo-4,5-dichloro-2-methoxybenzene, a powerful reagent is typically required to achieve efficient cleavage of the relatively strong aryl-O-CH₃ bond.

| Reagent | Mechanism | Typical Conditions | Advantages | Disadvantages |

| Boron Tribromide (BBr₃) | Lewis Acid | DCM, -78°C to RT | High reactivity, effective for electron-deficient ethers, clean reaction. | Highly toxic, corrosive, reacts violently with water, requires inert atmosphere. |

| Hydrobromic Acid (HBr) | Brønsted Acid | Acetic Acid, 120-140°C | Cost-effective, simple procedure. | Harsh conditions, potential for side reactions, lower functional group tolerance.[1] |

| Aluminum Chloride (AlCl₃) | Lewis Acid | DCM or Chlorobenzene, RT to reflux | Readily available, cost-effective. | Lower reactivity than BBr₃, can require higher temperatures, potential for Friedel-Crafts side reactions.[2] |

| Microwave-Assisted | Thermal (rapid) | Various reagents | Drastically reduced reaction times, improved yields. | Requires specialized equipment, optimization of parameters needed. |

Part 1: Boron Tribromide (BBr₃) Demethylation: The Gold Standard

Boron tribromide is arguably the most effective and widely used reagent for the demethylation of aryl methyl ethers, particularly for challenging substrates.[3] Its high Lewis acidity facilitates the formation of an adduct with the ether oxygen, weakening the C-O bond and enabling cleavage.

Mechanism of BBr₃ Demethylation

The demethylation with BBr₃ proceeds through a well-elucidated mechanism. The initial step involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃.[4][5] This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-like pathway to yield methyl bromide and a dibromoboronate intermediate.[6] Subsequent aqueous workup hydrolyzes the boronate to afford the desired phenol.

Caption: Mechanism of BBr₃-mediated demethylation.

Detailed Protocol for BBr₃ Demethylation

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and workup to ensure a high probability of success.

Materials:

-

1-Bromo-4,5-dichloro-2-methoxybenzene

-

Boron tribromide (1.0 M solution in dichloromethane is recommended for ease of handling)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon inlet, ice bath, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-Bromo-4,5-dichloro-2-methoxybenzene (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 10-20 mL per gram of substrate).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. A low temperature at the start is crucial to control the exothermic reaction and prevent potential side reactions.[2]

-

Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below -70°C during the addition. A white precipitate may form upon addition.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot with methanol before analysis.

-

Quenching the Reaction: Cool the reaction mixture to 0°C in an ice bath. CAUTION: The quenching of BBr₃ is highly exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood. Slowly and carefully add methanol dropwise to quench the excess BBr₃.[8] The mixture will bubble vigorously. Continue adding methanol until the bubbling ceases.

-

Workup:

-

Add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 1-Bromo-4,5-dichloro-2-phenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[9]

Caption: Workflow for BBr₃ demethylation.

Part 2: Hydrobromic Acid (HBr) Demethylation: A Cost-Effective Alternative

For laboratories where the handling of BBr₃ is not feasible, demethylation using hydrobromic acid offers a more classical and economical approach. However, this method requires significantly harsher conditions.

Mechanism of HBr Demethylation

The reaction proceeds via a Brønsted acid-catalyzed pathway. The ether oxygen is first protonated by HBr, forming a good leaving group (a neutral alcohol). The bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to yield methyl bromide and the phenol.[2]

Caption: Mechanism of HBr-mediated demethylation.

Detailed Protocol for HBr Demethylation

Materials:

-

1-Bromo-4,5-dichloro-2-methoxybenzene

-

48% aqueous Hydrobromic Acid (HBr)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, heating mantle, and standard glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Bromo-4,5-dichloro-2-methoxybenzene (1.0 eq).

-

Addition of Reagents: Add glacial acetic acid (5-10 mL per gram of substrate) followed by 48% aqueous HBr (5-10 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 120-140°C) for 12-24 hours. The reaction should be monitored by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Neutralize the mixture with a cold aqueous NaOH solution.

-

Extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product as described in the BBr₃ protocol.

Part 3: Aluminum Chloride (AlCl₃) Demethylation: A Milder Lewis Acid Approach

Aluminum chloride is a less reactive but also less hazardous Lewis acid compared to BBr₃.[2] It can be an effective demethylating agent, often in the presence of a nucleophilic additive.

Mechanism of AlCl₃ Demethylation

Similar to BBr₃, AlCl₃ coordinates to the ether oxygen, activating the C-O bond. The cleavage is then typically facilitated by an external nucleophile, which can be a scavenger like N,N-dimethylaniline or a soft nucleophile like iodide or thiourea.[10][11]

Detailed Protocol for AlCl₃ Demethylation

Materials:

-

1-Bromo-4,5-dichloro-2-methoxybenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Chlorobenzene

-

N,N-Dimethylaniline (as a scavenger)

-

Hydrochloric acid (HCl, for workup)

-

Standard workup and purification materials.

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add anhydrous AlCl₃ (2.0-3.0 eq). Add anhydrous DCM or chlorobenzene.

-

Addition of Scavenger: Slowly add N,N-dimethylaniline (2.0-3.0 eq).

-

Addition of Substrate: Add a solution of 1-Bromo-4,5-dichloro-2-methoxybenzene (1.0 eq) in the reaction solvent.

-

Heating: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Extract with DCM.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product as previously described.

Part 4: Microwave-Assisted Demethylation

Microwave irradiation can significantly accelerate demethylation reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[12] This is due to efficient and rapid heating of the polar reaction mixture.

Protocol for Microwave-Assisted HBr Demethylation

Materials:

-

Same as for conventional HBr demethylation.

-

Microwave reactor vial.

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine 1-Bromo-4,5-dichloro-2-methoxybenzene (1.0 eq), glacial acetic acid, and 48% aqueous HBr.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150-180°C for 15-60 minutes. Optimize the time and temperature for the specific instrument.

-

Workup and Purification: Follow the same workup and purification procedure as for the conventional HBr method.

Analytical Characterization of 1-Bromo-4,5-dichloro-2-phenol

Confirmation of the product structure and purity is essential. The following techniques are recommended:

-

¹H NMR: The disappearance of the methoxy singlet (around 3.9 ppm) and the appearance of a broad singlet for the phenolic hydroxyl group are key indicators of a successful reaction. The aromatic proton signals will also shift.

-

¹³C NMR: The carbon signal of the methoxy group (around 56 ppm) will disappear.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of 1-Bromo-4,5-dichloro-2-phenol. The isotopic pattern for one bromine and two chlorine atoms will be characteristic.

-

Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ is indicative of the phenol.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for HBr and AlCl₃ methods), or the equivalents of the demethylating agent. For BBr₃, ensure all reagents and glassware are scrupulously dry.

-

Side Reactions: With HBr at high temperatures, there is a small risk of halogen exchange, though this is less likely on an electron-deficient ring. With AlCl₃, ensure the absence of other reactive functional groups that could participate in Friedel-Crafts type reactions.

-

Workup Issues: The formation of an agglomerate during the BBr₃ workup can sometimes occur. Using brine or adjusting the pH may help to break up the emulsion.[3] If quenching with methanol, it is crucial to remove the resulting trimethyl borate by rotary evaporation before aqueous workup to avoid low yields.[3]

-

Safety with BBr₃: Boron tribromide is extremely toxic, corrosive, and reacts violently with water.[13] Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure an eyewash and safety shower are readily accessible. Quenching should be done slowly and at low temperatures.

Conclusion

The demethylation of 1-Bromo-4,5-dichloro-2-methoxybenzene is a challenging but achievable transformation. For the highest efficiency and cleanest conversion, BBr₃ is the reagent of choice, provided the necessary safety precautions can be strictly followed. HBr and AlCl₃ represent viable, albeit harsher, alternatives. Microwave-assisted methods offer a promising avenue for rapid and efficient synthesis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully perform this important synthetic step.

References

-

Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx. Retrieved from [Link]

-

Various Authors on ResearchGate. (2018, June 22). Dimethylation with BBr3?. ResearchGate. Retrieved from [Link]

-

Chem-Station. (2024, January 15). O-Demethylation. Chem-Station Int. Ed. Retrieved from [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Retrieved from [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved from [Link]

-

Reddit User Discussion. (2025, January 28). BBr3 deprotection byproducts. r/Chempros. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Reddit User Discussion. (2020, December 3). BBr3 demethylation. r/Chempros. Retrieved from [Link]

- European Patent Office. (2006, June 15). A NEW PROCESS FOR THE PREPARATION OF PHENOLIC HYDROXY-SUBSTITUTED COMPOUNDS. Google Patents.

- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

-

Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

-

Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (n.d.). Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

-

Arifin, et al. (n.d.). A proposed demethylation mechanism of eugenol using AlCl 3. ResearchGate. Retrieved from [Link]

-

International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

Sources

- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 7. 4-(5-broMo-2-chlorobenzyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicaljournals.com [chemicaljournals.com]

- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

The Versatile Scaffold: Harnessing 1-Bromo-4,5-dichloro-2-methoxybenzene and its Analogs in Modern Agrochemical Synthesis

Foreword: The Strategic Importance of Halogenated Benzene Derivatives in Crop Protection

In the intricate landscape of agrochemical research and development, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon to which a multitude of functional groups can be appended, enabling the systematic exploration of chemical space to discover novel active ingredients with desired biological activities and optimal physicochemical properties. Among these privileged scaffolds, halogenated and methoxylated benzene derivatives have emerged as particularly fruitful starting points for the synthesis of a wide array of herbicides, fungicides, and insecticides.

This technical guide delves into the application of 1-Bromo-4,5-dichloro-2-methoxybenzene and its structurally related analogs as key intermediates in the agrochemical industry. While direct, publicly available data on the large-scale application of 1-Bromo-4,5-dichloro-2-methoxybenzene itself is limited, the principles of its utilization can be effectively illustrated through well-documented examples of its close chemical relatives. The strategic placement of bromo, chloro, and methoxy substituents on the benzene ring offers a unique combination of chemical reactivity and steric and electronic properties that synthetic chemists can exploit to construct complex and potent agrochemical molecules.

The bromine atom, for instance, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The chlorine atoms and the methoxy group, on the other hand, play crucial roles in modulating the molecule's stability, lipophilicity, and, most importantly, its interaction with biological targets within pests and pathogens. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this class of compounds, complete with detailed application notes, experimental protocols, and an exploration of the underlying chemical principles.

Chapter 1: The Halogenated Anisole Core - A Gateway to Agrochemical Innovation

Halogenated anisole derivatives, such as 1-Bromo-4,5-dichloro-2-methoxybenzene, are valuable building blocks in organic synthesis due to the differential reactivity of their substituents. The methoxy group is an activating group, directing electrophilic aromatic substitution, while the halogens are deactivating but also act as directing groups. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective functionalization through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This selective reactivity is a cornerstone of their utility in constructing complex agrochemical candidates.

The presence of multiple halogen atoms can enhance the biological activity of the final product by increasing its metabolic stability and altering its binding affinity to target enzymes or receptors. Furthermore, the lipophilicity imparted by the halogens and the methoxy group influences the compound's movement within the plant and its penetration of the target organism's cuticle.

Representative Application: A Case Study with a Structurally Similar Intermediate

Given the scarcity of direct public data on 1-Bromo-4,5-dichloro-2-methoxybenzene in commercial agrochemical synthesis, we will use the well-documented intermediate, 5-Bromo-1,3-dichloro-2-fluorobenzene, as a representative model to illustrate the synthetic workflows and principles.[1] This compound shares key structural features with our primary topic, namely a polyhalogenated benzene ring with a bromine atom poised for further reaction.

The general workflow for utilizing such an intermediate in agrochemical discovery is a multi-stage process that begins with the synthesis of the core scaffold and proceeds through derivatization and biological screening.

Caption: Generalized workflow for agrochemical R&D using a halogenated benzene intermediate.

Chapter 2: Synthetic Protocols for Key Intermediates

The synthesis of halogenated benzene derivatives often involves multi-step sequences. Below are representative protocols for the synthesis of a key intermediate, illustrating the common chemical transformations involved.

Protocol 1: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene via Diazotization and Sandmeyer-type Reaction

This protocol outlines the synthesis of a valuable intermediate from a commercially available aniline derivative. The diazotization of the aniline followed by a Sandmeyer-type reaction with cuprous bromide is a classic and reliable method for introducing a bromine atom onto an aromatic ring.[1]

Materials:

-

3,5-dichloro-4-fluoroaniline

-

98% Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

48% Hydrobromic acid (HBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (for washing)

-

Water (for washing)

Procedure:

-

Preparation of the Diazonium Salt:

-

In a flask equipped with a stirrer and a cooling bath, slowly add 90 g (0.5 mol) of 3,5-dichloro-4-fluoroaniline to 135 mL of 98% sulfuric acid, maintaining the temperature below 5°C.[1]

-

Once the aniline has dissolved, begin the dropwise addition of a 30% aqueous solution of sodium nitrite (approximately 200 mL), ensuring the temperature remains below 5°C.

-

After the addition is complete, stir the mixture for an additional 2.5 hours at the same temperature to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.

-

-

Sandmeyer-type Reaction:

-

In a separate reaction vessel, prepare a suspension of 71.5 g (0.5 mol) of cuprous bromide in 100 mL of 48% hydrobromic acid.[1]

-

Heat the CuBr/HBr mixture to 120°C with vigorous stirring.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the hot CuBr/HBr mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, maintain the reaction mixture at 120°C for an additional 2 hours to drive the reaction to completion.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 150 mL).

-

Combine the organic layers and wash successively with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a water wash to remove any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Table 1: Summary of Reaction Parameters for Protocol 2.1

| Parameter | Value |

| Starting Material | 3,5-dichloro-4-fluoroaniline |

| Key Reagents | NaNO₂, H₂SO₄, CuBr, HBr |

| Diazotization Temperature | < 5°C |

| Sandmeyer Reaction Temp. | 120°C |

| Purification Method | Vacuum Distillation |

Chapter 3: Application in the Synthesis of Active Ingredients

The true value of intermediates like 1-Bromo-4,5-dichloro-2-methoxybenzene and its analogs lies in their ability to be elaborated into a diverse range of biologically active molecules. The bromine atom is the primary site for introducing molecular complexity.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Fungicidal Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of agrochemical synthesis, it can be used to couple the halogenated benzene intermediate with a variety of boronic acids or esters, introducing new aryl or heteroaryl moieties. These moieties are often crucial for binding to the target site in the pathogen. For instance, derivatives of 1-bromo-4-chloro-2,5-dimethoxybenzene are used as precursors for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), a class of compounds with a wide range of biological activities.[2][3] The Suzuki coupling is a key step in these synthetic routes.[2][3]

Caption: Generalized scheme for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Hypothetical Fungicide Precursor

The following protocol describes a hypothetical synthesis of a fungicide precursor using a Suzuki-Miyaura coupling reaction with a halogenated anisole derivative.

Materials:

-

1-Bromo-4,5-dichloro-2-methoxybenzene

-

(4-formylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 1-Bromo-4,5-dichloro-2-methoxybenzene (1 equiv.), (4-formylphenyl)boronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).

-

Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

Degas the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and water (4:1 v/v) to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4',5'-dichloro-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.

-

This resulting biphenyl carbaldehyde can then be further functionalized, for example, by reductive amination or oxidation of the aldehyde, to generate a library of potential fungicidal compounds for biological screening.[4][5]

Chapter 4: Potential Applications in Insecticide and Herbicide Development

The utility of halogenated benzene scaffolds extends beyond fungicides. The unique substitution patterns can be tailored to interact with insect or plant-specific biological targets.

Insecticidal Derivatives

Many modern insecticides feature halogenated aromatic rings. These moieties can contribute to the molecule's ability to penetrate the insect cuticle and bind to target sites such as ion channels or receptors in the insect's nervous system. For example, the core structure of some isoxazoline insecticides, which are potent insecticidal and acaricidal agents, can be derived from halogenated phenylbromide intermediates.[1] The development of novel insecticides often involves the synthesis of derivatives containing substituted phenyl rings.[6]

Herbicidal Compounds

In herbicide design, the strategic placement of substituents on a phenyl ring can lead to compounds that inhibit specific plant enzymes, such as those involved in amino acid or fatty acid biosynthesis. The development of herbicides like pyroxasulfone has involved the synthesis of complex molecules where substituted aromatic rings are key components.[7]

Conclusion and Future Outlook

1-Bromo-4,5-dichloro-2-methoxybenzene and its structural analogs represent a class of highly valuable and versatile intermediates in the field of agrochemical synthesis. Their utility stems from the strategic arrangement of reactive and modulating functional groups on a stable aromatic core. The ability to selectively functionalize the bromine atom through a wide range of modern cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. As the demand for new, more effective, and environmentally benign crop protection solutions continues to grow, the importance of such adaptable molecular scaffolds in the discovery and development of the next generation of agrochemicals is set to increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to these intermediates and their derivatives, as well as the exploration of novel biological targets for the resulting compounds.

References

-

PubChem. 1-Bromo-4-chloro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o813. [Link]

- U.S. Patent No. US 2016/0316751 A1. (2016). Heterocyclic compounds for controlling animal pests.

- U.S. Patent No. US20160280619A1. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

- Japanese Patent No. JPS5334733A. (1978). Preparation of 1-bromo-3, 4-dichlorobenzene.

-

Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-2-chloro-4,5-dimethoxy-benzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o813. [Link]

-

Nakao, Y., et al. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(2), 105-115. [Link]

-

Kim, K. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS One, 6(5), e20844. [Link]

-

ResearchGate. (2025). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. [Link]

-

Smith, C. J., & Whittingham, W. G. (2021). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 17, 938-944. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy [beilstein-journals.org]

Technical Support Center: Purification of Crude 1-Bromo-4,5-dichloro-2-methoxybenzene

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting strategies for the purification of crude 1-Bromo-4,5-dichloro-2-methoxybenzene. The methodologies and principles discussed are designed to ensure high purity, which is critical for the success of subsequent synthetic steps and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of 1-Bromo-4,5-dichloro-2-methoxybenzene, offering explanations and actionable solutions.

Q1: How do I get a quick assessment of my crude product's purity?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial step. It's a rapid and inexpensive technique to visualize the number of components in your crude mixture.

-